Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Chloro-2-hydroxy-6-methylpyrimidine
Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Chloro-2-hydroxy-6-methylpyrimidine
Executive Summary & Molecular Identity
4-Chloro-2-hydroxy-6-methylpyrimidine (also recognized by its lactam tautomer, 4-chloro-6-methylpyrimidin-2(1H)-one) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry, agrochemical development, and kinase inhibitor synthesis ([1]). Registered under CID 20308403 ([2]), its unique structural features—combining an electron-deficient pyrimidine core, a reactive carbon-halogen bond, and a tautomerizable hydroxyl/oxo moiety—endow it with a highly programmable reactivity profile.
This technical guide dissects the physical properties, structural dynamics, and validated experimental workflows associated with this compound, providing a comprehensive resource for drug development professionals.
Structural Dynamics: Tautomerism and Intermolecular Forces
A defining physicochemical characteristic of 4-chloro-2-hydroxy-6-methylpyrimidine is its lactim-lactam tautomerism.
Causality in Phase Behavior: In the gas phase or highly non-polar environments, the lactim (2-hydroxy) form may be transiently detectable. However, in the solid state and in polar protic/aprotic solvents (e.g., DMSO, water), the lactam (2-oxo) form overwhelmingly predominates. This thermodynamic preference is driven by the stabilization of the highly polarized C=O and N−H bonds through extensive intermolecular hydrogen bonding.
As a direct consequence of this hydrogen-bonding network, the compound exhibits elevated melting points compared to its methoxy analogs (which typically melt around 63-64°C) ([3]). The formation of stable polymeric or dimeric chains in the crystal lattice also restricts its solubility in non-polar hydrocarbon solvents, necessitating the use of polar aprotic solvents like DMF or DMSO for chemical transformations.
Chemical Reactivity and Mechanistic Pathways
The pyrimidine ring features three distinct, orthogonal sites of reactivity, making it an ideal scaffold for divergent synthesis:
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C4-Position (Electrophilic Carbon): The chlorine atom at C4 is highly activated toward Nucleophilic Aromatic Substitution ( SNAr ). The electron-withdrawing nature of the pyrimidine nitrogens lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring. This facilitates rapid attack by amines, thiols, or alkoxides, followed by the expulsion of the chloride leaving group.
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C5-Position (Nucleophilic Carbon): The C5 position is relatively electron-rich compared to C4 and C6. It is susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration), albeit requiring forcing conditions due to the overall electron-deficient nature of the heteroaromatic ring.
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N1/O2-Position (Ambident Nucleophile): Deprotonation of the acidic N−H proton yields an ambident anion. Alkylation typically occurs at the nitrogen (N-alkylation) under thermodynamic control, though O-alkylation can be selectively achieved using hard electrophiles or specific silver salts.
Figure 1: Tautomeric equilibrium and primary orthogonal reactivity pathways.
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics and the mechanistic causality behind their values.
| Property | Value | Causality / Analytical Note |
| Molecular Formula | C5H5ClN2O | - |
| Molecular Weight | 144.56 g/mol | Monoisotopic mass is ~144.01 Da. |
| Physical State | Solid (Crystalline) | Governed by strong intermolecular H-bonding. |
| Solubility Profile | Soluble in DMSO, DMF; Low in H2O | High polarity of the lactam core requires highly polar aprotic solvents to disrupt the crystal lattice. |
| Mass Spec Isotopic Signature | 3:1 ratio (m/z 145 / 147) | Characteristic [M+H]+ pattern dictated by the natural abundance of 35Cl and 37Cl isotopes. |
Experimental Protocols
Protocol 1: SNAr Displacement of C4-Chlorine with a Secondary Amine
This workflow details the synthesis of 4-(pyrrolidin-1-yl)-6-methylpyrimidin-2(1H)-one, a common precursor in antimalarial and kinase inhibitor research ([4]).
Step-by-Step Methodology:
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Solubilization: Dissolve 1.0 mmol of 4-chloro-2-hydroxy-6-methylpyrimidine in 3.0 mL of anhydrous DMF.
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Causality: DMF is a polar aprotic solvent that readily dissolves the lactam form and stabilizes the highly polar Meisenheimer complex transition state during the SNAr reaction.
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Base Addition: Add 1.5 mmol of N,N-Diisopropylethylamine (DIPEA).
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Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the HCl generated during the substitution, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.
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Nucleophile Addition: Add 1.2 mmol of pyrrolidine dropwise at room temperature.
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Thermal Activation & Validation: Heat the reaction mixture to 80°C.
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Self-Validating Step: Monitor the reaction via LC-MS. The starting material exhibits a distinct 3:1 isotopic cluster at m/z 145/147 ( [M+H]+ ). The reaction is deemed complete when this specific cluster disappears and is replaced by the product mass at m/z 180 ( [M+H]+ ), which lacks the chlorine isotope pattern.
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Quenching & Extraction: Cool to room temperature, quench with 10 mL of distilled water, and extract with Ethyl Acetate (3 x 10 mL).
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Causality: Water crashes out the highly polar DMF, driving the slightly more lipophilic substituted product to partition into the organic layer.
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Purification: Dry the combined organic layers over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via silica gel flash chromatography (Eluent: DCM/MeOH gradient).
Figure 2: Experimental workflow for the SNAr functionalization at the C4 position.
Protocol 2: Spectroscopic Characterization
To ensure the structural integrity of the synthesized or procured building block, the following analytical validations must be performed:
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NMR Spectroscopy ( 1H and 13C ): Dissolve the sample in DMSO- d6 .
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Causality: DMSO- d6 acts as a strong hydrogen-bond acceptor, disrupting intermolecular polymeric chains and providing sharp, well-resolved peaks. The C5 proton will appear as a distinct singlet in the aromatic region (approx. 6.0 - 6.5 ppm). The N−H proton of the lactam form will appear far downfield (>11 ppm) if it has not fully exchanged with trace moisture.
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IR Spectroscopy (ATR-FTIR):
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Self-Validating Step: Analyze the solid powder directly. The presence of a strong C=O stretching frequency around 1650-1680 cm−1 confirms the predominance of the lactam tautomer in the solid state, distinguishing it from potential O-alkylated impurities.
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References
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PubChem Compound Summary for CID 20308403 Source: National Center for Biotechnology Information (NCBI) URL:[Link]
Sources
- 1. 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine|CAS 53461-40-8 [benchchem.com]
- 2. Sodium 4-chloro-6-methylpyrimidin-2-olate | C5H4ClN2NaO | CID 165942924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-5-methoxypyrimidine | 695-85-2 [sigmaaldrich.com]
- 4. 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine|CAS 53461-40-8 [benchchem.com]
